

The Discovery and Development of RIP1 Kinase Inhibitors: A Technical Guide

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Compound of Interest					
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Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, standing at the crossroads of inflammation, cell survival, and programmed cell death. [1][2] Its central role in mediating necroptosis, a form of regulated inflammatory cell death, has identified it as a promising therapeutic target for a host of human diseases, including inflammatory conditions and neurodegenerative disorders.[3][4] This guide provides an in-depth overview of the discovery and development of RIPK1 kinase inhibitors, detailing the underlying biology, key chemical entities, and the experimental methodologies used to identify and characterize them.

The Central Role of RIPK1 in Cell Fate Signaling

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[5][6] Upon binding of TNF α to TNFR1, RIPK1 is recruited to form a plasma membrane-bound complex known as Complex I. The fate of the cell is determined by a series of post-translational modifications, primarily ubiquitination, within this complex.[3][6]

- Survival (NF-κB Activation): In its scaffold function, RIPK1 is polyubiquitinated, which leads to the recruitment and activation of downstream kinases like TAK1 and the IKK complex.[1]
 [3] This cascade ultimately activates the NF-κB transcription factor, promoting the expression of pro-survival and pro-inflammatory genes.[1][6]
- Apoptosis (Caspase-Dependent Cell Death): If ubiquitination is compromised, RIPK1 can dissociate from the membrane and form a cytosolic platform called Complex IIa (or the



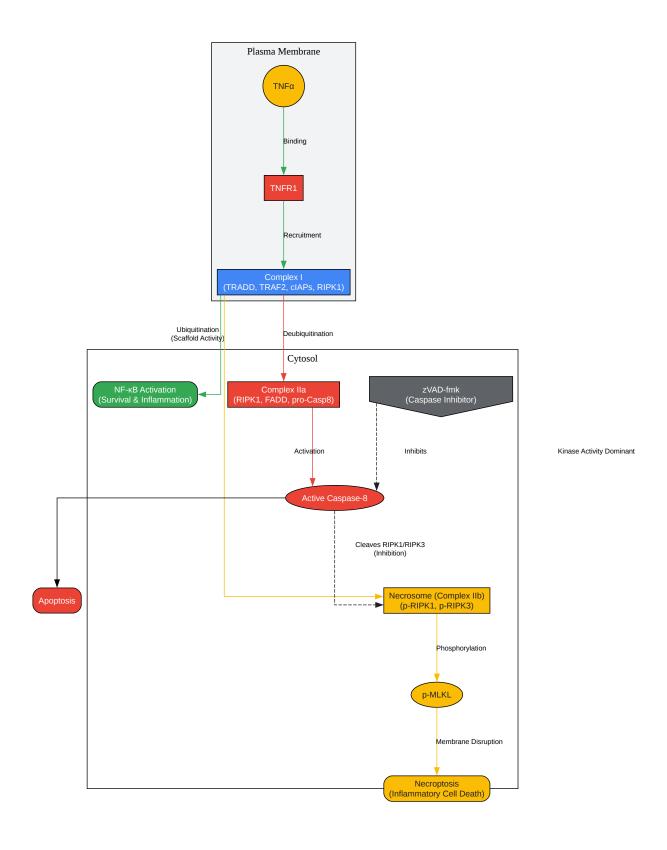




"ripoptosome") with FADD and pro-caspase-8, leading to caspase-8 activation and programmed, non-inflammatory apoptosis.[3][6]

Necroptosis (Regulated Necrosis): When caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[3][7] Activated RIPK1 autophosphorylates and subsequently recruits and phosphorylates RIPK3.[8] This interaction, mediated by their RIP Homotypic Interaction Motifs (RHIMs), leads to the formation of the "necrosome."[7][8] RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[3][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture, cell lysis, and the release of damage-associated molecular patterns (DAMPs), which triggers a potent inflammatory response.[8]





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Caption: RIPK1 signaling pathways downstream of TNFR1.



Discovery and Classification of RIPK1 Inhibitors

The first RIPK1 inhibitor, Necrostatin-1 (Nec-1), was identified in 2005 through a phenotypic screen for compounds that could prevent TNF-induced necrotic cell death.[9][10][11] This discovery was instrumental in validating RIPK1's kinase activity as a druggable target.[12] RIPK1 inhibitors are generally classified into three types based on their binding mode to the kinase domain.[3]

- Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active "DFG-in" conformation of the kinase.
- Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, occupying the ATP binding site and an adjacent allosteric pocket.[13]
- Type III Inhibitors: These are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, often locking the kinase in an inactive state.[14] Nec-1 is a notable example of a Type III inhibitor.[14]

Key RIPK1 Kinase Inhibitors: A Quantitative Overview

Several small molecule inhibitors of RIPK1 have been developed since the discovery of Nec-1, with some advancing to clinical trials.

Necrostatin-1 (Nec-1): As the pioneering RIPK1 inhibitor, Nec-1 and its more stable analog, Nec-1s, have been invaluable research tools.[9][15] However, they possess moderate potency and poor pharmacokinetic properties, making them unsuitable for clinical development.[16][17]

GSK2982772: Developed by GlaxoSmithKline, GSK2982772 is a potent and highly selective Type III allosteric inhibitor of RIPK1.[3][14][17] It has been investigated in Phase II clinical trials for several inflammatory diseases, including rheumatoid arthritis, psoriasis, and ulcerative colitis.[16][17] While it demonstrated a favorable safety profile, it failed to show significant clinical benefit in these initial studies.[16]

SAR443060 (DNL747): A CNS-penetrant RIPK1 inhibitor developed by Denali Therapeutics and Sanofi for neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic



lateral sclerosis (ALS).[18][19] Early phase clinical trials showed that the drug could cross the blood-brain barrier and engage its target.[18][19] However, its development was discontinued due to long-term toxicology findings in nonclinical studies at higher doses, which were deemed compound-specific rather than a class effect of RIPK1 inhibition.[18][19]

Other Clinical and Preclinical Candidates: Several other companies are developing RIPK1 inhibitors. GDC-8264 (Genentech) has been in Phase I trials, and AstraZeneca has also reported potent inhibitors in preclinical stages.[16][20][21]

Table 1: Quantitative Potency of Selected RIPK1 Inhibitors



Compound	Туре	Biochemical IC ₅₀	Cellular EC₅o	Cell Line / Assay Condition
Necrostatin-1 (Nec-1)	III (Allosteric)	~200 nM (RIPK1 Kinase)[22]	494 nM[22]	Human Jurkat cells (TNFα- induced necroptosis)
GSK2982772	III (Allosteric)	1.0 nM (RIPK1 FP)[3] / 6.3 nM (ADP-Glo)[22]	2.8 nM (pS166) [3]	Human monocytes (pS166 RIPK1 autophosphorylat ion)
SAR443060 (DNL747)	Reversible	N/A	Robust peripheral target engagement demonstrated[18][19]	Human PBMCs (pS166 RIPK1 reduction)
PK68	N/A	90 nM (RIPK1 Kinase)[22]	N/A	N/A
AstraZeneca Cmpd.	N/A	9.0 nM (ADP- Glo)[21]	12 nM[21]	Human HT-29 cells (necroptosis rescue)
Compound 24	N/A	2.01 μM (ADP- Glo)[23]	6.77 μM[23]	Human HT-29 cells (TSZ- induced necroptosis)
Compound 41	N/A	2.95 μM (ADP- Glo)[23]	68.70 μM[23]	Human HT-29 cells (TSZ- induced necroptosis)

N/A: Not Available in the searched literature. FP: Fluorescence Polarization. pS166: Phosphorylation at Serine 166. TSZ: TNF α , Smac mimetic, Z-VAD-FMK.



Experimental Protocols for Inhibitor Characterization

The evaluation of novel RIPK1 inhibitors involves a standardized cascade of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1. The ADP-Glo™ Kinase Assay is a common method.

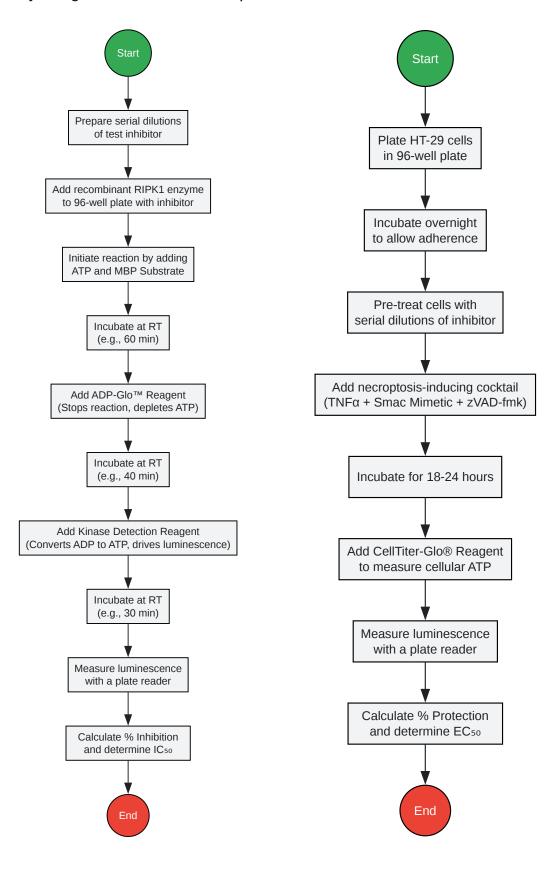
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated, and a decrease in signal in the presence of an inhibitor indicates its potency.

Detailed Methodology:

- Reagents: Recombinant human RIPK1 kinase domain, kinase substrate (e.g., Myelin Basic Protein, MBP), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.[24]
- Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
- Kinase Reaction: In a 96-well plate, add the RIPK1 enzyme to wells containing the test inhibitor or vehicle control (DMSO).
- Initiation: Initiate the reaction by adding a mixture of the substrate (MBP) and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Termination & ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
- Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a light signal. Incubate for 30 minutes.
- Data Acquisition: Measure luminescence using a plate reader.



 Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.





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